

# Application Notes and Protocols for CHAPS Hydrate in Native Mass Spectrometry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CHAPS hydrate

Cat. No.: B3336620

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These application notes provide a comprehensive guide to utilizing CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) hydrate for the study of non-covalent protein complexes using native mass spectrometry (MS). This document includes detailed experimental protocols, data presentation tables, and workflow visualizations to facilitate the successful application of this technique in your research.

## Introduction to CHAPS in Native Mass spectrometry

CHAPS is a zwitterionic, non-denaturing detergent widely employed for solubilizing membrane proteins and protein complexes while preserving their native structure and interactions.<sup>[1][2][3]</sup> Its utility in native mass spectrometry stems from its ability to maintain protein complexes in a near-native state, a prerequisite for studying their stoichiometry, conformation, and subunit connectivity.<sup>[4][5]</sup> CHAPS is particularly advantageous due to its high critical micelle concentration (CMC) of 6-10 mM, which facilitates its removal during sample preparation for MS analysis.<sup>[6][7]</sup>

Native mass spectrometry is a powerful technique for the characterization of intact protein complexes.<sup>[8][9][10]</sup> By maintaining the non-covalent interactions within the complex during ionization and mass analysis, native MS provides valuable insights into the quaternary structure of proteins.<sup>[4][5]</sup> The combination of CHAPS for gentle solubilization and native MS for analysis offers a robust workflow for investigating the architecture of protein assemblies.

## Data Presentation

The following tables summarize key quantitative data and typical parameters relevant to the use of CHAPS in native mass spectrometry.

Table 1: Physicochemical Properties of **CHAPS Hydrate**

Property	Value	Reference(s)
Molecular Weight	614.88 g/mol	[6]
Critical Micelle Concentration (CMC)	6 - 10 mM	[6][7]
Aggregation Number	~10	-
Micelle Molecular Weight	~6150 Da	[6]
Charge	Zwitterionic (electrically neutral over a wide pH range)	[3]

Table 2: Recommended Starting Concentrations for CHAPS in Protein Solubilization

Application	Recommended Concentration (% w/v)	Recommended Concentration (mM)	Reference(s)
General Protein Solubilization	1.0 - 2.0%	16 - 32 mM	[6]
Maintaining Protein Stability	> CMC	> 6 - 10 mM	-

Table 3: Typical Instrument Parameters for Native Mass Spectrometry of Protein Complexes

Parameter	Typical Setting	Purpose	Reference(s)
Capillary Voltage	1.0 - 1.5 kV	To generate a stable electrospray.	[8]
Cone Voltage / Sampling Cone	50 - 200 V	To facilitate desolvation and ion transmission.	[11]
Source Temperature	40 - 80 °C	To aid in desolvation without denaturing the complex.	[12]
Collision Energy (Trap/Transfer)	Low to moderate (e.g., 10-100 V)	To remove detergent adducts and gently dissociate complexes for MS/MS.	[13][14]
Pressure (Collision Cell)	Elevated pressure of an inert gas (e.g., Ar, N <sub>2</sub> )	To promote collisional cooling and preserve weak interactions.	[14]
Analyzer Mode	High mass or native mode	To detect ions with high mass-to-charge ratios.	[8]

## Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the analysis of protein complexes using CHAPS and native mass spectrometry.

### Protocol 1: Solubilization of Protein Complexes using CHAPS for Native MS

This protocol describes the initial solubilization of protein complexes from cellular material using a CHAPS-containing lysis buffer compatible with downstream native MS analysis.

Materials:

- Cell pellet containing the protein complex of interest
- Lysis Buffer: 200 mM Ammonium Acetate (pH 7.5), 1-2% (w/v) **CHAPS hydrate**, 1 mM Dithiothreitol (DTT), Protease inhibitor cocktail
- Microcentrifuge
- Sonicator or dounce homogenizer

#### Procedure:

- Resuspend the cell pellet in 3-5 volumes of ice-cold Lysis Buffer.
- Disrupt the cells by sonication on ice (e.g., 3 cycles of 30 seconds with 30-second intervals) or by using a dounce homogenizer.
- Incubate the lysate on ice for 30-60 minutes with gentle agitation to allow for complete solubilization of the protein complexes.
- Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
- Carefully collect the supernatant containing the solubilized protein complexes. This sample is now ready for purification and subsequent buffer exchange.

## Protocol 2: Buffer Exchange of CHAPS-Solubilized Protein Complexes into Volatile Buffer for Native MS

This protocol details the removal of non-volatile salts and excess detergent from the protein complex sample, replacing the buffer with a volatile solution suitable for native mass spectrometry.

#### Materials:

- CHAPS-solubilized protein complex sample
- Buffer Exchange Buffer: 200 mM Ammonium Acetate (pH 7.5)

- Size-exclusion chromatography (SEC) column (e.g., a desalting column) or centrifugal ultrafiltration units with an appropriate molecular weight cutoff (MWCO).
- HPLC or centrifuge

Procedure using Size-Exclusion Chromatography (SEC):

- Equilibrate the SEC column with at least two column volumes of Buffer Exchange Buffer.
- Load the CHAPS-solubilized protein complex sample onto the column.
- Elute the protein complex with the Buffer Exchange Buffer.
- Collect the fractions containing the protein complex, which will now be in a volatile buffer with a reduced concentration of CHAPS.

Procedure using Centrifugal Ultrafiltration:

- Place the CHAPS-solubilized protein complex sample into the centrifugal ultrafiltration unit.
- Add an excess of Buffer Exchange Buffer to the unit.
- Centrifuge according to the manufacturer's instructions to concentrate the sample and remove the original buffer.
- Re-dilute the concentrated sample with Buffer Exchange Buffer.
- Repeat steps 3 and 4 for a total of 3-4 buffer exchange cycles to ensure complete removal of non-volatile components.
- Recover the final concentrated protein complex sample in the volatile buffer.

## Protocol 3: Native Mass Spectrometry Analysis

This protocol outlines the general steps for acquiring native mass spectra of the buffer-exchanged protein complex.

Materials:

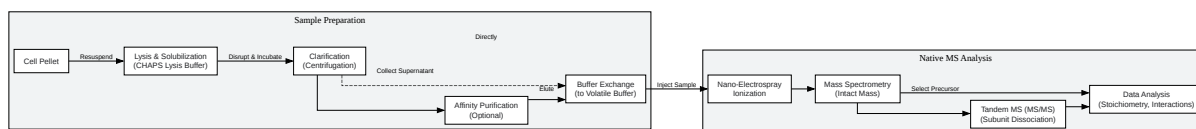
- Buffer-exchanged protein complex sample (typically 1-10  $\mu\text{M}$ )
- Nano-electrospray ionization (nESI) source
- Mass spectrometer capable of native MS analysis (e.g., Q-TOF, Orbitrap)

#### Procedure:

- Load 2-5  $\mu\text{L}$  of the protein complex sample into a nano-electrospray capillary.
- Mount the capillary on the nESI source of the mass spectrometer.
- Initiate the electrospray by applying a capillary voltage (typically 1.0-1.5 kV).
- Optimize the instrument parameters (cone voltage, source temperature, collision energy) to achieve a stable ion signal and good desolvation while preserving the intact protein complex. Refer to Table 3 for typical starting parameters.
- Acquire mass spectra in the high mass range to detect the intact protein complex.
- If desired, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of the intact complex and applying collision energy to induce dissociation into its subunits, providing information on stoichiometry and connectivity.

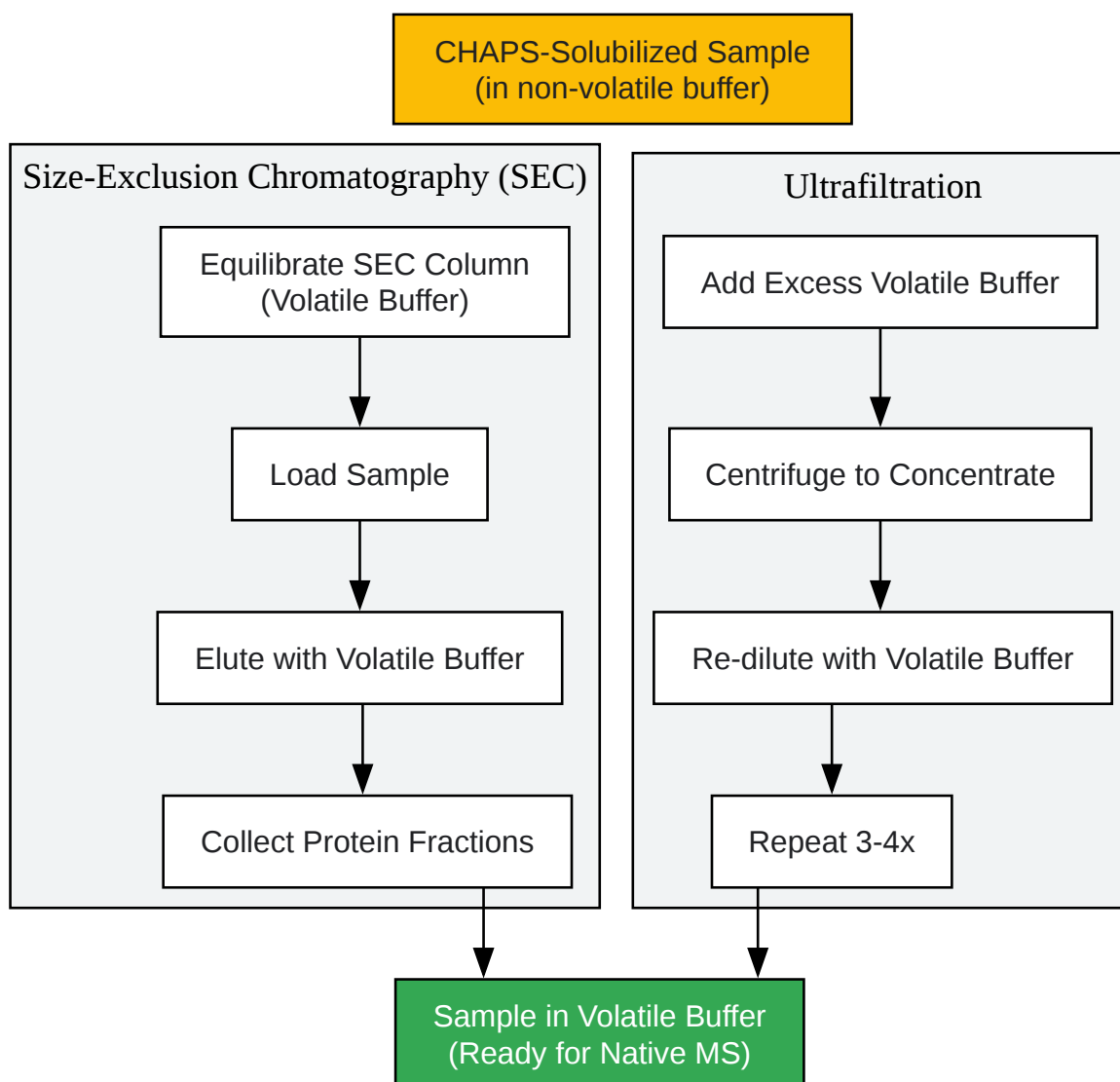
## Visualizations

The following diagrams illustrate the key workflows and relationships in the application of CHAPS for native mass spectrometry.



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Caption: General workflow for native mass spectrometry of protein complexes using CHAPS.



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Caption: Detailed workflows for buffer exchange of CHAPS-solubilized samples.

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